(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide
Description
This compound features a conjugated penta-2,4-dienamide backbone with a cyano group at the 2-position (Z-configuration) and a furan-2-yl substituent at the 5-position (E-configuration). The amide side chain is substituted with a 2-(3,4-dimethoxyphenyl)ethyl group, contributing to its electronic and steric profile.
Properties
IUPAC Name |
(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-18-9-8-15(13-19(18)25-2)10-11-22-20(23)16(14-21)5-3-6-17-7-4-12-26-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,23)/b6-3+,16-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZAWKSCSGQHIS-UOZPGHJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC=CC2=CC=CO2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C=C\C2=CC=CO2)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-(3,4-dimethoxyphenyl)ethylamine derivative, which is then subjected to a series of reactions to introduce the cyano group and the furan ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions could introduce various functional groups, such as halogens or alkyl groups, to the furan ring or the cyano group.
Scientific Research Applications
Chemistry
In chemistry, (2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological activities. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and related analogs:
Key Observations :
- Substituent Effects: The cyano group in the target compound and introduces electron-withdrawing effects, which may stabilize the conjugated system compared to the electron-rich cinnamamido group in .
- Heterocyclic Moieties: The furan-2-yl group in the target compound provides an electron-rich aromatic system, differing from the thiazolidinone in or phenyl in , which could influence binding affinity in biological systems .
Crystallographic and Conformational Comparisons
- Ethyl (2E,4Z)-5-diethylamino-2-(phenyl-sulfonyl)penta-2,4-dienoate : Exhibits a planar penta-dienoate backbone with dihedral angles of 85.73° between the phenyl and penta-dienoate groups. Forms C–H⋯O hydrogen-bonded dimers in the crystal lattice, enhancing stability.
- The methoxy groups on the phenyl ring may participate in weak hydrogen bonding, similar to interactions observed in .
Reactivity and Electronic Profiles
- Cyano Group: Present in both the target compound and , this group increases electrophilicity, making the compound susceptible to nucleophilic attack. This contrasts with the sulfonyl group in , which stabilizes negative charge delocalization.
- Furan vs.
Biological Activity
The compound (2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide is a member of the penta-2,4-dienamide class known for its diverse biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, cytotoxic effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a cyano group and a furan moiety, which are critical for its biological activity.
Biological Activity Overview
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Anti-inflammatory Effects
- Studies indicate that the compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .
- In vivo models of paw edema induced by Freund’s complete adjuvant showed that the compound effectively reduced inflammation, comparable to standard anti-inflammatory drugs like dexamethasone .
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Cytotoxicity and Cell Viability
- The compound was tested for cytotoxicity using J774 murine macrophage cells. Results indicated no significant cytotoxic effects at concentrations up to 100 μM, establishing a safe threshold for further biological assays .
- The mechanism of action appears to involve modulation of inflammatory mediators without inducing cell death, suggesting a promising therapeutic profile.
-
Mechanism of Action
- The compound acts as a Michael acceptor, which allows it to interact with cysteine residues in proteins like Keap-1. This interaction leads to the stabilization of Nrf2, a transcription factor that promotes the expression of antioxidant enzymes .
- This mechanism contributes to the observed reduction in inflammatory mediators and suggests potential applications in oxidative stress-related conditions.
Table 1: Summary of Biological Activities
Detailed Findings
- In Vitro Studies
- In Vivo Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
